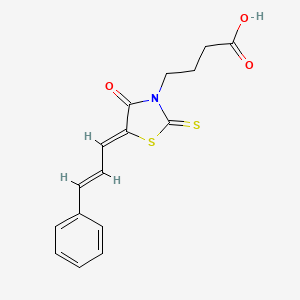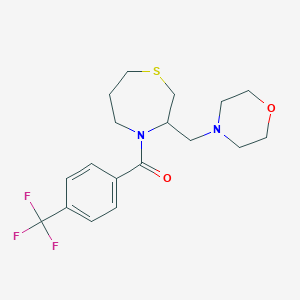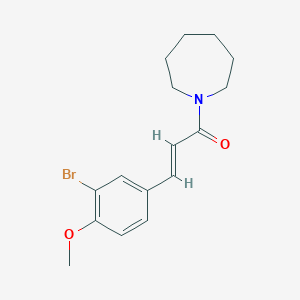![molecular formula C18H9F6N3 B2629757 2-[5,7-双(三氟甲基)[1,8]萘啶-2-基]-2-苯基丙腈 CAS No. 338791-75-6](/img/structure/B2629757.png)
2-[5,7-双(三氟甲基)[1,8]萘啶-2-基]-2-苯基丙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile” is a chemical compound with the CAS Number 338791-75-6 . It has a linear formula of C18H9F6N3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H9F6N3/c19-17(20,21)13-8-15(18(22,23)24)27-16-11(13)6-7-14(26-16)12(9-25)10-4-2-1-3-5-10/h1-8,12H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 381.28 . It’s a solid in its physical form .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile:
Pharmaceutical Development
2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the synthesis of novel therapeutic agents. Researchers are exploring its use in creating drugs that can treat a range of diseases, including cancer and infectious diseases .
Chemical Synthesis
This compound is valuable in the field of chemical synthesis due to its ability to act as a building block for more complex molecules. Its trifluoromethyl groups enhance its reactivity, allowing chemists to use it in the synthesis of other fluorinated compounds. These fluorinated compounds are often used in agrochemicals, pharmaceuticals, and materials science .
Material Science
In material science, 2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile is being investigated for its potential to create new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and mechanical properties. This makes it useful in developing advanced materials for various industrial applications .
Biological Imaging
The compound’s fluorescent properties make it a useful tool in biological imaging. Researchers are exploring its application in imaging techniques to visualize biological processes at the cellular and molecular levels. Its ability to emit light upon excitation allows scientists to track and study the behavior of cells and biomolecules in real-time .
Catalysis
2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile is also being studied for its catalytic properties. It can act as a catalyst in various chemical reactions, including those used in organic synthesis and industrial processes. Its effectiveness as a catalyst can lead to more efficient and sustainable chemical manufacturing methods .
Environmental Science
In environmental science, this compound is being researched for its potential to degrade pollutants. Its chemical structure allows it to participate in reactions that break down harmful substances in the environment. This application is particularly important for developing new methods to clean up contaminated sites and reduce environmental pollution .
Nanotechnology
In the field of nanotechnology, 2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile is being explored for its use in creating nanomaterials. Its unique chemical properties allow it to be incorporated into nanoparticles and nanostructures, which can be used in various applications, including drug delivery, sensors, and electronic devices.
These diverse applications highlight the compound’s versatility and potential impact across multiple scientific disciplines. If you have any specific questions or need further details on any of these applications, feel free to ask!
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F6N3/c19-17(20,21)13-8-15(18(22,23)24)27-16-11(13)6-7-14(26-16)12(9-25)10-4-2-1-3-5-10/h1-8,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRWCLXPEBYLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Methylpyrazol-1-yl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2629675.png)
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2629676.png)
![2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2629677.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2629679.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2629682.png)



![N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2629690.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629693.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2629694.png)

![6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2629696.png)
